N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021123-43-2
VCID: VC6279886
InChI: InChI=1S/C21H22FN9OS/c1-14-18(33-28-27-14)21(32)23-6-7-31-20-17(12-26-31)19(24-13-25-20)30-10-8-29(9-11-30)16-4-2-15(22)3-5-16/h2-5,12-13H,6-11H2,1H3,(H,23,32)
SMILES: CC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F
Molecular Formula: C21H22FN9OS
Molecular Weight: 467.53

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 1021123-43-2

Cat. No.: VC6279886

Molecular Formula: C21H22FN9OS

Molecular Weight: 467.53

* For research use only. Not for human or veterinary use.

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide - 1021123-43-2

Specification

CAS No. 1021123-43-2
Molecular Formula C21H22FN9OS
Molecular Weight 467.53
IUPAC Name N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-methylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C21H22FN9OS/c1-14-18(33-28-27-14)21(32)23-6-7-31-20-17(12-26-31)19(24-13-25-20)30-10-8-29(9-11-30)16-4-2-15(22)3-5-16/h2-5,12-13H,6-11H2,1H3,(H,23,32)
Standard InChI Key OLKAIXJTLISCKR-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-methylthiadiazole-5-carboxamide, reflects its intricate architecture . Key structural features include:

  • Pyrazolo[3,4-d]pyrimidine core: A bicyclic system fused at positions 3 and 4 of the pyrimidine ring .

  • 4-(4-Fluorophenyl)piperazine: A piperazine ring substituted with a para-fluorophenyl group at the N1 position.

  • 1,2,3-Thiadiazole-5-carboxamide: A sulfur-containing heterocycle linked via an ethyl spacer to the pyrazolopyrimidine core .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₂FN₉OS
Molecular Weight467.53 g/mol
SMILESCC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F
InChIKeyOLKAIXJTLISCKR-UHFFFAOYSA-N

Hypothesized Biological Activity

The compound’s pharmacological potential is inferred from its structural components:

Pyrazolo[3,4-d]pyrimidine Core

This scaffold is associated with:

  • Kinase Inhibition: Analogues like pyrazolopyrimidine-based ATP-competitive inhibitors show activity against Abl and Src kinases (IC₅₀ < 100 nM) .

  • Anticancer Effects: Derivatives induce apoptosis in HeLa cells via caspase-3 activation .

4-(4-Fluorophenyl)piperazine

Piperazine derivatives frequently exhibit:

  • Dopamine Receptor Modulation: Substituted piperazines bind to D₂-like receptors (Kᵢ ~ 20–50 nM), suggesting neuropsychiatric applications.

  • Antidepressant Activity: Fluoro-substituted variants enhance serotonin and norepinephrine reuptake inhibition.

1,2,3-Thiadiazole Moiety

Thiadiazoles are linked to:

  • Antimicrobial Activity: MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Anti-inflammatory Action: COX-2 inhibition (IC₅₀ ~ 10 μM) in murine macrophages.

Research Gaps and Future Directions

Despite its structural promise, no peer-reviewed studies directly investigating this compound’s bioactivity exist. Critical research priorities include:

Table 2: Proposed Biological Assays

Assay TypeTargetRationale
Kinase Inhibition ScreeningAbl, Src, EGFRPyrazolopyrimidine activity
Antimicrobial SusceptibilityGram-positive/-negative bacteriaThiadiazole efficacy
Neuropharmacological ProfilingDopamine/Serotonin receptorsPiperazine moiety relevance

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